Boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-

Description

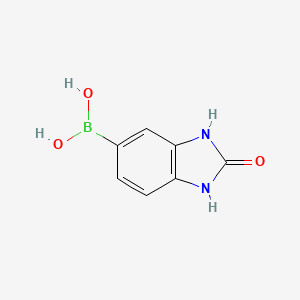

Boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-, is a heterocyclic boronic acid derivative characterized by a benzimidazolone core fused with a boronic acid group at the 5-position. This structure combines the electron-deficient nature of boronic acids with the hydrogen-bonding capabilities of the benzimidazolone moiety, making it a unique candidate for applications in medicinal chemistry and materials science . The compound’s pinacol ester derivative, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one, is frequently employed to enhance stability during synthetic procedures .

Properties

IUPAC Name |

(2-oxo-1,3-dihydrobenzimidazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O3/c11-7-9-5-2-1-4(8(12)13)3-6(5)10-7/h1-3,12-13H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSAVIADHNAOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)NC(=O)N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-, typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors. One common method involves the reaction of 2,3-dihydro-2-oxo-1H-benzimidazole with boronic acid derivatives under specific conditions.

Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The temperature and solvent used can vary depending on the specific synthetic route chosen.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis, to ensure high yield and purity.

Chemical Reactions Analysis

Boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Boronic acids are crucial in drug design due to their ability to interact with biological molecules. The specific compound under discussion has shown promise in the following areas:

- Inhibitors of Enzymes : Boronic acids can act as inhibitors for proteases and other enzymes. The benzimidazole moiety enhances the selectivity and potency of these inhibitors. Case Study : A study demonstrated that derivatives of boronic acid with benzimidazole structures exhibited potent inhibition against certain serine proteases, suggesting potential therapeutic applications in treating diseases such as cancer and diabetes .

Materials Science

The unique properties of boronic acids make them suitable for developing advanced materials.

-

Polymer Chemistry : Boronic acids can be utilized to create dynamic covalent networks in polymer synthesis. This allows for the development of smart materials that can respond to environmental stimuli.

Data Table : Comparison of Polymer Properties

Polymer Type Crosslinking Agent Mechanical Strength Thermal Stability Poly(vinyl alcohol) Boronic acid derivative High Moderate Polyethylene glycol Boronic acid derivative Moderate High

Sensors and Diagnostics

The ability of boronic acids to bind selectively to sugars makes them ideal candidates for sensor applications.

- Glucose Sensors : Research indicates that boronic acid derivatives can be used in the development of glucose sensors for diabetes management. Case Study : A glucose sensor employing boronic acid showed enhanced sensitivity and selectivity compared to traditional sensors, providing a promising tool for real-time monitoring of blood sugar levels .

Organic Synthesis

Boronic acids play a significant role in cross-coupling reactions, which are fundamental in organic synthesis.

-

Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds using boronic acids as key reagents.

Data Table : Reaction Conditions for Suzuki-Miyaura Coupling

Reactants Catalyst Solvent Yield (%) Aryl Halide + Boronic Acid Pd(PPh₃)₄ Toluene 85 Aryl Halide + Boronic Acid Ni(cod)₂ DMF 90

Mechanism of Action

The mechanism by which boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-, exerts its effects involves the formation of reversible covalent bonds with target molecules. The boron atom in the compound acts as a Lewis acid, allowing it to interact with Lewis bases, such as hydroxyl and amino groups, in target molecules. This interaction can inhibit the activity of enzymes or alter the function of biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Boronic Acid Derivatives

Benzimidazolone vs. Oxazole Derivatives

A closely related analog, (2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid (CAS 710348-42-8), replaces the benzimidazolone nitrogen with an oxygen atom, forming an oxazole ring . The oxazole derivative has a molecular weight of 178.94 g/mol, while the benzimidazolone variant (C₇H₆BN₃O₂) has a molecular weight of 195.96 g/mol. The benzimidazolone’s additional nitrogen enhances its ability to participate in π-π stacking and hydrogen-bonding interactions, which is critical for protein binding in drug design .

Aromatic Substituent Effects

Compared to phenyl boronic acid (used in diagnostic tests for β-lactamase detection ), the benzimidazolone derivative’s fused aromatic system increases planarity and rigidity. Studies on diol-binding affinity (e.g., with fructose or catechols) demonstrate that extended aromatic systems, such as those in phenanthren-9-yl boronic acid, enhance binding constants due to improved hydrophobic interactions . However, the benzimidazolone’s polar N–H groups may reduce lipophilicity, impacting membrane permeability in biological systems .

Acidity and Reactivity

pKa and Lewis Acidity

The pKa of boronic acids is a critical determinant of their reactivity. The benzimidazolone substituent likely exerts an electron-withdrawing effect, lowering the pKa compared to phenyl boronic acid (pKa ~8.6). Evidence suggests that fluoro-substituted boronic acids with similar pKa values exhibit stabilization through-space effects rather than through-bond electronic effects . For the benzimidazolone derivative, intramolecular hydrogen bonding between the boronic acid and the adjacent N–H group may further stabilize the conjugate base, enhancing its Lewis acidity .

Antiproliferative Effects

In vitro studies on triple-negative breast cancer (4T1 cells) revealed that phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids exhibit cytotoxicity at sub-micromolar concentrations .

Enzyme Inhibition

Boronic acids like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibit fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) . The benzimidazolone derivative’s rigid structure could improve target selectivity by fitting into enzyme active sites with higher precision.

Stability and Toxicity

The pinacol ester form of the benzimidazolone derivative enhances stability during storage and synthesis, a common strategy for boronic acids prone to protodeboronation . General toxicity profiles of boronic acids are favorable due to their degradation into boric acid, a low-toxicity metabolite .

Biological Activity

Boronic acids are a class of organic compounds characterized by the presence of a boron atom bonded to a hydroxyl group and an alkyl or aryl group. The compound Boronic acid, B-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)- (CAS No. 1194483-04-9) features a unique benzimidazole ring structure that enhances its biological activity and potential applications in medicinal chemistry, chemical biology, and materials science.

Chemical Structure and Properties

The molecular formula of this compound is , which highlights its boron content and the presence of a benzimidazole moiety. The specific structural features contribute to its reactivity and ability to form reversible covalent bonds with biomolecules, particularly those containing diol functional groups.

Boronic acids interact with biological targets primarily through the formation of reversible covalent bonds. The boron atom acts as a Lewis acid, allowing it to bind with Lewis bases such as hydroxyl or amino groups found in sugars and proteins. This interaction can modulate enzymatic activity or alter the function of biomolecules, making boronic acids valuable in various therapeutic contexts.

1. Enzyme Inhibition

Research indicates that boronic acid derivatives can act as potent enzyme inhibitors. For instance, they have been shown to inhibit proteasomes, which are critical for protein degradation in cells. This property is particularly relevant in cancer therapy, where proteasome inhibitors are used to induce apoptosis in malignant cells .

2. Antimicrobial Activity

Boronic acids have demonstrated antimicrobial properties against various pathogens. Studies have shown that certain derivatives exhibit significant antibacterial activity against strains such as Bacillus cereus . This suggests potential applications in developing new antibiotics or antimicrobial agents.

3. Sensor Development

Due to their ability to form stable complexes with saccharides, boronic acids are utilized in sensor technologies for detecting sugars and other biomolecules. Their high specificity and reversibility make them suitable for developing biosensors that can monitor glucose levels in diabetic patients .

Case Study 1: Cancer Therapy

A study explored the use of boronic acid derivatives as proteasome inhibitors in multiple myeloma treatment. The compound exhibited low nanomolar activity against cancer cell lines and showed promising results in vivo, indicating its potential as a therapeutic agent .

Case Study 2: Sensor Applications

Another investigation focused on the binding affinity of various boronic acids with saccharides. The study quantified the binding constants (K_a) for different sugars, demonstrating that modifications to the boronic acid structure could enhance binding strength significantly .

| Saccharide Binding | K_a (M −1) |

|---|---|

| d-Fructose | 336 ± 43 |

| d-Glucose | 28 ± 4 |

| Neu5Ac | 43 ± 5 |

Q & A

Basic Questions

Q. What are the common synthetic routes for synthesizing this boronic acid derivative, and what purification challenges arise?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling or substrate mimicry strategies. Boronic acids are often synthesized as esters (e.g., pinacol esters) to improve stability and facilitate purification, as free boronic acids tend to form oligomers or undergo dehydration. Post-synthesis hydrolysis under mild acidic conditions yields the target compound. Challenges include removing boron-containing byproducts and avoiding trimerization during purification. Chromatography with diol-functionalized stationary phases can improve separation efficiency .

Q. What analytical techniques are recommended for characterizing purity and structure?

- Methodological Answer : Key techniques include:

- MALDI-MS : For peptide boronic acids, derivatization with 2,5-dihydroxybenzoic acid (DHB) prevents trimerization and enables accurate mass analysis .

- NMR Spectroscopy : B NMR distinguishes boronic acids from esters, while H/C NMR confirms aromatic substitution patterns.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and degradation pathways under controlled atmospheres .

Q. In which therapeutic areas has this compound shown promise?

- Methodological Answer : It has been explored as a proteasome inhibitor (e.g., Bortezomib analogs) for cancer therapy, leveraging reversible covalent binding to catalytic threonine residues. Additional applications include antimicrobial agents (targeting bacterial glycans) and sensors for glycoprotein detection .

Q. How is this boronic acid used in fluorescence-based biosensors?

- Methodological Answer : The boronic acid group binds diols (e.g., bacterial cell wall glycolipids or glucose), enabling selective detection. Functionalization of carbon dots or conjugated polymers with boronic acid moieties enhances fluorescence quenching/binding affinity. Optimization involves adjusting pH and buffer composition to minimize non-specific interactions .

Advanced Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized to minimize side reactions?

- Methodological Answer :

Catalyst Selection : Use Pd(PPh) or SPhos-ligated palladium for sterically hindered substrates.

Solvent System : Employ toluene/water mixtures with NaCO as a base to balance reactivity and solubility.

Temperature Control : Maintain 80–100°C to accelerate coupling while avoiding boroxine formation.

In Situ Esterification : Protect the boronic acid as a pinacol ester during synthesis to suppress protodeboronation .

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Methodological Answer :

- Binding Kinetics : Use surface plasmon resonance (SPR) to measure on/off rates, as reversible covalent binding may vary with pH or redox conditions.

- Cellular Uptake Studies : Evaluate membrane permeability via LC-MS quantification of intracellular concentrations.

- Proteomic Profiling : Identify off-target interactions using activity-based protein profiling (ABPP) .

Q. How does the electrophilicity of the boronic acid group influence enzyme targeting?

- Methodological Answer : The sp-hybridized boron atom acts as a Lewis acid, forming reversible covalent bonds with nucleophilic residues (e.g., Thr1 in proteasomes). Adjusting the pKa of the boronic acid via substituents (e.g., electron-withdrawing groups) fine-tunes binding kinetics. Computational docking studies guide modifications to balance potency and selectivity .

Q. What experimental approaches study thermal degradation pathways for flame-retardant applications?

- Methodological Answer :

TGA-MS Coupling : Correlates mass loss with evolved gases (e.g., BO formation at >400°C).

Isothermal Analysis : Measures stability at fixed temperatures to model real-world performance.

Structural Modifications : Introduce electron-rich aromatic systems (e.g., pyrene moieties) to enhance char formation and delay degradation .

Key Data from Evidence

- Thermal Stability : Pyrene-1-boronic acid derivatives exhibit stability up to 600°C, making them candidates for high-temperature flame retardants .

- Sensory Applications : Boronic acid-functionalized carbon dots achieve a detection limit of 10 CFU/mL for Gram-positive bacteria .

- Drug Design : Bortezomib analogs show IC values <10 nM against the 20S proteasome, validated via X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.